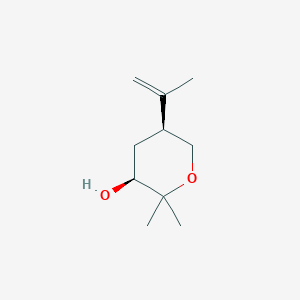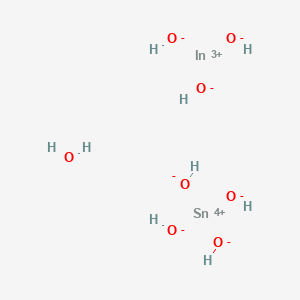![molecular formula C16H14N4O2 B12574471 [Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol CAS No. 188394-36-7](/img/structure/B12574471.png)
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with pyridine rings and two methanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridazine derivatives with pyridine-2-carbaldehyde in the presence of a base can yield the desired compound. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol can undergo various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Pyridazine-3,6-diyldi(pyridine-6,2-diyl)dialdehyde or dicarboxylic acid.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metals also contributes to its functionality in materials science .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with only the pyridazine ring.
Pyridazinone: Contains a carbonyl group at the 3-position of the pyridazine ring.
Pyridine: A basic heterocycle with a single nitrogen atom in a six-membered ring.
Uniqueness
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol is unique due to its fused ring structure and the presence of methanol groups, which enhance its reactivity and potential for forming diverse derivatives. This structural complexity allows for a broader range of applications compared to simpler analogs .
Properties
CAS No. |
188394-36-7 |
|---|---|
Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
[6-[6-[6-(hydroxymethyl)pyridin-2-yl]pyridazin-3-yl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C16H14N4O2/c21-9-11-3-1-5-13(17-11)15-7-8-16(20-19-15)14-6-2-4-12(10-22)18-14/h1-8,21-22H,9-10H2 |
InChI Key |
CNMBICRVIRUMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NN=C(C=C2)C3=CC=CC(=N3)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)
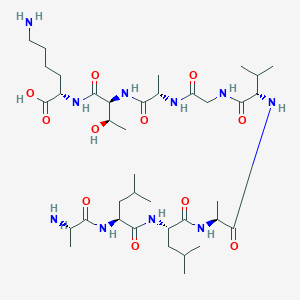
![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
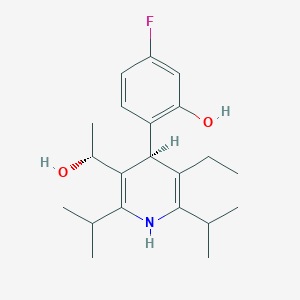
![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
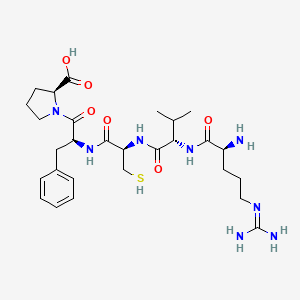
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
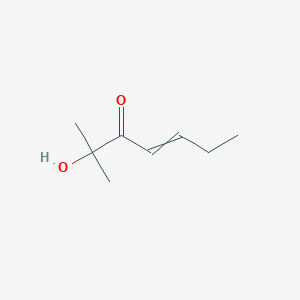
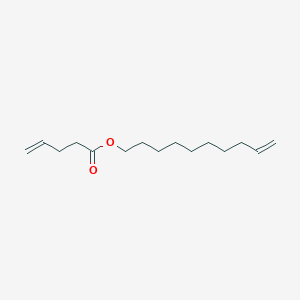
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
